molecular formula C24H32N2O5 B069023 贝多拉定 CAS No. 194785-19-8

贝多拉定

货号 B069023
CAS 编号: 194785-19-8
分子量: 428.5 g/mol
InChI 键: OANCEOSLKSTLTA-REWPJTCUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bedoradrine, also known as KUR-1246 or MN-221, is a small molecule and an ultra-selective beta-2 adrenoceptor agonist . It belongs to the class of organic compounds known as tetralins, which are polycyclic aromatic compounds containing a tetralin moiety, consisting of a benzene fused to a cyclohexane .


Molecular Structure Analysis

The molecular formula of Bedoradrine is C24H32N2O5 . It has an average mass of 428.529 Da and a monoisotopic mass of 428.231122138 Da . The InChI Key for Bedoradrine is OANCEOSLKSTLTA-REWPJTCUSA-N .


Physical And Chemical Properties Analysis

Bedoradrine has a density of 1.3±0.1 g/cm3, a boiling point of 695.9±55.0 °C at 760 mmHg, and a flash point of 374.7±31.5 °C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 9 freely rotating bonds .

科学研究应用

  1. 贝多拉定用于哮喘和慢性阻塞性肺疾病:贝多拉定是一种超选择性 β2 激动剂,正在开发用于治疗恶化的哮喘和慢性阻塞性肺疾病。它在哮喘中显示出有希望的疗效,但其在慢性阻塞性肺疾病中的有效性仍不确定。临床试验评估了其作为附加疗法的疗效和安全性 (Antoniu,2014).

  2. 静脉注射 β2-肾上腺素激动剂(贝多拉定,MN-221)用于急性哮喘发作:一项研究评估了静脉注射贝多拉定作为急性哮喘发作标准治疗的辅助治疗的安全性与有效性。它显着改善了呼吸困难评分,尽管它没有在 3 小时时增加 %FEV1。其安全性与 β-肾上腺素激动剂一致 (House 等,2015).

  3. 通过静脉输注评估硫酸贝多拉定(MN-221)用于哮喘治疗:两项临床试验评估了通过静脉输注给予硫酸贝多拉定的安全性概况和初步疗效,用于轻度至中度和中度至重度哮喘患者。结果支持进一步的临床开发,表明潜在的临床益处而没有增加风险 (松田等,2012).

属性

IUPAC Name

2-[[(7S)-7-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5/c1-26(2)24(30)15-31-21-7-4-16-3-6-20(12-19(16)13-21)25-14-23(29)17-5-8-22(28)18(11-17)9-10-27/h4-5,7-8,11,13,20,23,25,27-29H,3,6,9-10,12,14-15H2,1-2H3/t20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANCEOSLKSTLTA-REWPJTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC2=C(CCC(C2)NCC(C3=CC(=C(C=C3)O)CCO)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)COC1=CC2=C(CC[C@@H](C2)NC[C@@H](C3=CC(=C(C=C3)O)CCO)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173123
Record name Bedoradrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bedoradrine

CAS RN

194785-19-8
Record name Bedoradrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194785-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bedoradrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194785198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bedoradrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bedoradrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEDORADRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EAR229231
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bedoradrine
Reactant of Route 2
Bedoradrine
Reactant of Route 3
Bedoradrine
Reactant of Route 4
Reactant of Route 4
Bedoradrine
Reactant of Route 5
Bedoradrine
Reactant of Route 6
Bedoradrine

Citations

For This Compound
54
Citations
Y Iwaki, K Matsuda, M Feldman, SP Bradley - Chest, 2010 - journal.chestnet.org
PURPOSE: Beta-agonists are the mainstays of acute therapy in asthma. MN-221 has higher selectivity for the β2 receptors suggesting that the cardiac stimulating action on β1 receptors …
Number of citations: 1 journal.chestnet.org
R Nowak, Y Iwaki, K Matsuda, K Johnson, AW Dunton - Chest, 2010 - journal.chestnet.org
PURPOSE: Acute exacerbations of asthma are an increasingly important and costly burden. This study was designed to assess the safety and efficacy of intravenous MN-221 as add-on …
Number of citations: 6 journal.chestnet.org
K Matsuda, M Makhay, K Johnson, Y Iwaki - Journal of Asthma, 2012 - Taylor & Francis
Background. The number of hospitalizations or deaths due to asthma, most of which result from acute exacerbations of asthma, has remained the same for the past 20 years. MN-221 (…
Number of citations: 9 www.tandfonline.com
K Matsuda, Y Iwaki, M Feldman, AW Dunton - Chest, 2010 - journal.chestnet.org
PURPOSE: MN221 (bedoradrine) is a novel, highly selective beta2-adrenergic receptor agonist under development for the treatment of acute exacerbation of asthma and chronic …
Number of citations: 3 journal.chestnet.org
SL House, K Matsuda, G O'Brien, M Makhay, Y Iwaki… - Respiratory …, 2015 - Elsevier
… A prior smaller study showed that bedoradrine significantly … trial comparing intravenous bedoradrine plus standard therapy to … the safety and efficacy of bedoradrine (1200 μg IV infused …
Number of citations: 7 www.sciencedirect.com
Y Inoue, T Yoshizato… - Journal of Obstetrics and …, 2009 - Wiley Online Library
Objectives: The aim of this study was to evaluate the beta‐adrenergic receptor (β‐AR) selectivity, organ specificity and efficacy of delaying the onset of spontaneous delivery of …
Number of citations: 13 obgyn.onlinelibrary.wiley.com
S Antoniu - Expert Opinion on Investigational Drugs, 2014 - Taylor & Francis
… Expert opinion: The intravenous use of bedoradrine has … bedoradrine is still uncertain in exacerbated COPD. Further clinical studies should assess the efficacy and safety of bedoradrine …
Number of citations: 5 www.tandfonline.com
K Johnson, Y Iwaki, M Feldman, K Matsuda… - Chest, 2010 - journal.chestnet.org
PURPOSE: Beta-agonists are accepted as first-line treatment for patients with asthma or COPD, but are known to have cardiovascular side-effects. MN-221 is a highly selective beta2 …
Number of citations: 3 journal.chestnet.org
AH Travers, SJ Milan, AP Jones… - Cochrane Database …, 1996 - cochranelibrary.com
Background Inhaled beta‐agonist therapy is central to the management of acute asthma. This review evaluates the benefit of an additional use of intravenous beta 2 ‐agonist agents. …
Number of citations: 114 www.cochranelibrary.com
M Cazzola, L Calzetta… - British journal of …, 2011 - Wiley Online Library
… A basic study provided evidence that, while both salbutamol and bedoradrine induced an … + bedoradrine combination. These findings are consistent with some other data implicating …
Number of citations: 202 bpspubs.onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。